cis-Miyabenol C

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

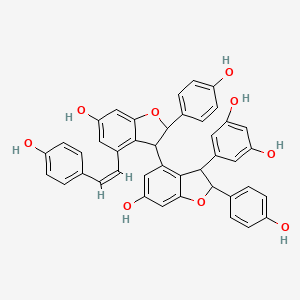

5-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFYYCKIHVEWHX-RJRFIUFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quest for cis-Miyabenol C: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C, a resveratrol (B1683913) trimer, has garnered significant attention within the scientific community for its potential therapeutic applications, notably as a potent inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of relevant quantitative and spectroscopic data.

Natural Sources of this compound

This compound and its isomers are stilbenoids found in a variety of plant species. The primary documented sources include:

-

Grapevines (Vitis species): Canes, stalks, and leaves of Vitis vinifera (common grape) and Vitis thunbergii var. taiwaniana (small-leaf grape) are significant sources of Miyabenol C isomers.[1]

-

Fennel (Foeniculum vulgare): The fruits (commonly referred to as seeds) of fennel are a known source of this compound.

-

Other Plant Species: Miyabenol C has also been identified in plants from the Caragana and Carex genera, as well as in Parthenocissus quinquefolia (Virginia creeper) and Sophora davidii.[1]

Quantitative Data on Miyabenol C Yield

The yield of Miyabenol C can vary significantly depending on the plant source, geographical location, and extraction methodology. The following table summarizes available data on the content of Miyabenol C and related stilbenoids from various natural sources.

| Plant Source | Plant Part | Compound | Yield/Concentration | Reference |

| Vitis vinifera (Pinot Noir) | Canes | (E)-trans-cis-miyabenol C | Present in extract | [2] |

| Vitis vinifera | Canes | Miyabenol C | 2.0% of total stilbenoid extract | [3][4] |

| Vitis vinifera cv. Pinot Noir | Grape Cane | trans-resveratrol | 3.45 ± 0.04 mg/g dw | [5] |

| Vitis species | Canes | trans-resveratrol | 320.6 to 1751.6 mg/kg FW | [6] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from natural sources typically involve a multi-step process combining various chromatographic techniques. Below are detailed methodologies adapted from published literature.

I. Extraction from Vitis vinifera Canes

This protocol is a generalized procedure based on methods for extracting stilbenoids from grape canes.

1. Plant Material Preparation:

-

Collect one-year-old canes of Vitis vinifera during the dormant season.

-

Air-dry the canes at room temperature and then grind them into a fine powder.

2. Extraction:

-

Macerate the powdered grape canes with an 80:20 (v/v) mixture of ethanol (B145695) and water at 60°C for 30 minutes.[7]

-

Filter the extract and concentrate it under reduced pressure to remove the ethanol.

-

Lyophilize the aqueous residue to obtain a crude extract.

3. Fractionation using Column Chromatography:

-

Subject the crude extract to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform (B151607) and methanol (B129727), to separate fractions based on polarity.

4. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the Miyabenol C-containing fractions using preparative reversed-phase HPLC.

-

Column: C18, 250 x 20 mm, 5 µm particle size.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV at 280 nm and 320 nm.

-

Collect the fractions corresponding to this compound based on retention time comparison with analytical standards, if available, or by subsequent spectroscopic analysis.

II. Conceptual Isolation Workflow from Foeniculum vulgare Seeds

Caption: Conceptual workflow for the isolation of this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The following table presents a compilation of reported ¹H and ¹³C NMR chemical shifts for a Miyabenol C isomer. Precise assignments for the cis isomer require dedicated 2D NMR experiments.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| Ring A | ||

| 2a, 6a | 128.5 | 7.18 (d, 8.8) |

| 3a, 5a | 115.8 | 6.75 (d, 8.8) |

| 1a | 130.5 | |

| 4a | 157.5 | |

| Ring B | ||

| 2b, 6b | 129.0 | 7.05 (d, 8.4) |

| 3b, 5b | 115.5 | 6.58 (d, 8.8) |

| 1b | 131.0 | |

| 4b | 157.0 | |

| Ring C | ||

| 2c, 6c | 130.0 | 7.13 (d, 8.4) |

| 3c, 5c | 115.2 | 6.70 (d, 8.4) |

| 1c | 135.0 | |

| 4c | 158.0 | |

| 7c | 127.0 | 6.80 (d, 16.4) |

| 8c | 128.0 | 6.62 (d, 16.4) |

| Dihydrobenzofuran Moieties | ||

| 7a' | 55.0 | 5.50 (d, 6.0) |

| 8a' | 45.0 | 4.50 (d, 6.0) |

| 7b' | 54.5 | 5.45 (d, 6.2) |

| 8b' | 45.5 | 4.55 (d, 6.2) |

Note: The presented data is a representative compilation and may vary based on the specific isomer and solvent used. Definitive assignment requires detailed spectroscopic analysis of the isolated compound.

Mechanism of Action: Inhibition of β-Secretase (BACE1)

This compound exerts its potential neuroprotective effects by inhibiting the enzymatic activity of β-secretase (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, this compound reduces the production of the amyloid-β (Aβ) peptide, which is the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[1]

The following diagram illustrates the canonical APP processing pathways and the point of intervention for this compound.

Caption: APP processing pathways and the inhibitory action of this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the context of neurodegenerative diseases. This guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation, and key data for its characterization. Further research is warranted to optimize extraction and purification processes to enhance the availability of this valuable compound for preclinical and clinical investigations. The continued exploration of natural sources and the development of efficient isolation strategies will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence and Estimation of trans-Resveratrol in One-Year-Old Canes from Seven Major Chinese Grape Producing Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Discovery of cis-Miyabenol C in Vitis vinifera: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitis vinifera, the common grapevine, is a rich source of bioactive polyphenolic compounds, including a diverse array of stilbenoids. Among these, resveratrol (B1683913) and its oligomers have garnered significant attention for their potential therapeutic properties. This technical guide focuses on the discovery, isolation, and biological evaluation of a specific resveratrol trimer, cis-Miyabenol C, found in Vitis vinifera. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this natural compound for therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Data Presentation

The following tables summarize the quantitative data available for this compound from Vitis vinifera.

Table 1: Concentration and Yield of Miyabenol C

| Source Material | Compound | Concentration/Yield | Reference |

| Vitis vinifera grapevine shoot extract (Vineatrol®30) | Miyabenol C | 2.0% of total stilbenes | [1] |

| Vitis vinifera grapevine shoots | Z-cis-Miyabenol C | Not explicitly quantified, but isolated | [2] |

Table 2: Bioactivity of this compound

| Bioassay | Target | Result | Reference |

| Inhibition of Amyloid-β (Aβ) Fibril Formation | Aβ peptide aggregation | 19 ± 5% inhibition | [2] |

| β-Secretase (BACE1) Activity Inhibition | BACE1 enzyme | Markedly inhibited BACE1 activity in vitro | [3] |

| Reduction of Aβ Secretion in N2a695 cells | Aβ40 and Aβ42 levels | Significant reduction at 10 µM | [4] |

Note: While a specific IC50 value for this compound on BACE1 is not available in the reviewed literature, a study on resveratrol oligomers reported IC50 values in the range of 6-32 µM for the inhibition of colon cancer cell growth, providing context for the potential potency of related compounds.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound in Vitis vinifera.

Extraction of Stilbenoids from Vitis vinifera Grapevine Shoots

This protocol is adapted from various methods for stilbenoid extraction from grapevine canes and shoots.

Materials:

-

Dried and powdered Vitis vinifera grapevine shoots

-

Methanol (B129727) (HPLC grade)

-

Acetone (HPLC grade)

-

Ethanol (70% v/v)

-

Solid-liquid extractor or maceration equipment

-

Rotary evaporator

-

Freeze-dryer

Protocol:

-

Maceration:

-

Weigh 100 g of powdered grapevine shoots.

-

Suspend the powder in 1 L of 70% ethanol.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

Freeze-dry the concentrated extract to obtain a crude stilbenoid powder.

-

Isolation of Z-cis-Miyabenol C by Semi-Preparative HPLC

This protocol is based on the method described for the purification of (Z)-cis-miyabenol C.[2]

Materials:

-

Crude stilbenoid extract from grapevine shoots

-

Methanol (HPLC grade)

-

Water with 1% acetic acid (HPLC grade)

-

Semi-preparative HPLC system with a Diode Array Detector (DAD)

-

Kromasil 100-5-C18 column (10 x 250 mm) or equivalent

Protocol:

-

Sample Preparation: Dissolve the crude extract in methanol to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase A: Water with 1% acetic acid

-

Mobile Phase B: Methanol

-

Gradient:

-

0 min: 30% B

-

5 min: 50% B

-

50 min: 50% B

-

51 min: 100% B

-

59 min: 100% B

-

60 min: 30% B

-

68 min: 30% B

-

-

Flow Rate: 4 mL/min

-

Detection: Monitor at 280 nm and 310 nm.

-

-

Fraction Collection: Collect the peak corresponding to Z-cis-Miyabenol C based on its retention time and UV spectrum.

-

Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

Structural Elucidation of Z-cis-Miyabenol C

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Deuterated methanol (CD3OD) or other suitable deuterated solvent

Procedure:

-

Dissolve a purified sample of Z-cis-Miyabenol C in the deuterated solvent.

-

Acquire 1H NMR and 13C NMR spectra.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals.

-

The Z-trans-trans-miyabenol C configuration can be confirmed based on the analysis of coupling constants and NOESY correlations.[5]

b. Mass Spectrometry (MS)

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Procedure:

-

Dissolve the purified compound in a suitable solvent (e.g., methanol).

-

Infuse the sample directly into the ESI source or analyze via LC-MS.

-

Acquire high-resolution mass spectra in both positive and negative ion modes to determine the accurate mass and molecular formula.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can aid in structural confirmation by observing characteristic losses of stilbenoid monomers.[6]

Bioactivity Assay: Inhibition of β-Secretase (BACE1) Activity

This protocol is a generalized in vitro assay based on a commercially available kit.

Materials:

-

Purified this compound

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate

-

Assay buffer

-

BACE1 inhibitor (positive control)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound, the positive control, or DMSO (vehicle) to the wells.

-

Add the BACE1 enzyme to all wells except for the blank.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 30-60 minutes.

-

Calculate the rate of substrate cleavage and determine the percentage of inhibition for each concentration of this compound.

-

If sufficient data points are available, calculate the IC50 value.

Mandatory Visualization

Signaling Pathway

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of this compound.

This compound, a resveratrol trimer isolated from Vitis vinifera grapevine shoots, demonstrates promising bioactivity as an inhibitor of both amyloid-β fibril formation and the β-secretase enzyme (BACE1). These findings suggest its potential as a lead compound for the development of therapeutics targeting Alzheimer's disease. This technical guide provides a comprehensive overview of the current knowledge and experimental methodologies related to this compound, serving as a valuable resource for researchers and drug development professionals in the field of natural product-based drug discovery. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic profile, and in vivo efficacy.

References

- 1. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to cis-Miyabenol C: Chemical Properties, Formula, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of cis-Miyabenol C, a naturally occurring resveratrol (B1683913) trimer. It details the compound's formula, molecular weight, and spectroscopic data. Furthermore, this guide outlines experimental protocols for the isolation and biological evaluation of this compound, with a focus on its activities as a β-secretase inhibitor, protein kinase C inhibitor, hyaluronidase (B3051955) inhibitor, and ecdysteroid antagonist. The underlying signaling pathway of its most prominent activity, the inhibition of β-secretase in the context of Alzheimer's disease, is also visually represented.

Chemical and Physical Properties

This compound is a stilbenoid and a resveratrol trimer, belonging to the class of 2-arylbenzofuran flavonoids.[1][2] It is found in various plant species, most notably in grapes (Vitis vinifera).[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₃₂O₉ | [4] |

| Molecular Weight | 680.71 g/mol | [4] |

| IUPAC Name | 5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [4] |

| Appearance | Powder | [5] |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available |

Spectroscopic Data:

Experimental Protocols

Isolation of this compound from Vitis vinifera

A general procedure for the extraction of stilbenoids from Vitis vinifera canes can be adapted for the isolation of this compound.

Protocol:

-

Extraction: Freeze-dried and ground grape canes are extracted with a suitable solvent such as methanol (B129727) or ethyl acetate.[7][8] Accelerated Solvent Extraction (ASE) with methanol has been shown to be an effective method for obtaining stilbenes.[7]

-

Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel or other suitable stationary phases.[9] A stepwise gradient elution with a solvent system like chloroform-methanol can be employed to separate fractions based on polarity.[10]

-

Purification: Fractions enriched with this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[6][10]

Chemical Synthesis

The chemical synthesis of resveratrol trimers like this compound is a complex process. While a specific protocol for this compound is not detailed in the literature, general strategies for the synthesis of resveratrol oligomers involve biomimetic approaches using enzymatic or metal-catalyzed oxidative coupling of resveratrol or its derivatives.

Biological Activity Assays

This compound has been identified as a potent inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[1][10]

Experimental Workflow:

-

Reagent Preparation: Prepare solutions of BACE1 enzyme, a fluorogenic BACE1 substrate, assay buffer, this compound at various concentrations, and a known BACE1 inhibitor as a positive control.

-

Incubation: In a 96-well plate, incubate the BACE1 enzyme with either this compound, the positive control, or a vehicle control (DMSO) for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths, either kinetically over time or as an endpoint reading after a fixed incubation period.

-

Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of this compound and determine the IC₅₀ value.

This compound has been reported to exhibit inhibitory activity against Protein Kinase C (PKC).[3][11]

-

Reaction Mixture: Prepare a reaction mixture containing PKC enzyme, a fluorescently labeled substrate, ATP, and the necessary co-factors in an appropriate assay buffer.

-

Inhibition Study: Add varying concentrations of this compound to the reaction mixture. A known PKC inhibitor should be used as a positive control.

-

Incubation: Incubate the reaction mixtures at 37°C to allow for the phosphorylation of the substrate.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or by separating the phosphorylated and unphosphorylated substrates followed by quantification.

-

Analysis: Determine the inhibitory effect of this compound on PKC activity and calculate the IC₅₀ value.

This compound demonstrates strong inhibitory effects on hyaluronidase.[2][16]

-

Enzyme-Inhibitor Incubation: Pre-incubate hyaluronidase enzyme with different concentrations of this compound in a suitable buffer at 37°C.

-

Substrate Addition: Add hyaluronic acid (the substrate) to the mixture to start the enzymatic reaction and incubate for a specific duration at 37°C.

-

Termination and Measurement: Stop the reaction and measure the amount of undigested hyaluronic acid. A common method is a turbidimetric assay where the addition of an acidic albumin solution causes the undigested hyaluronic acid to precipitate, and the resulting turbidity is measured spectrophotometrically.

-

Calculation: Calculate the percentage of hyaluronidase inhibition and determine the IC₅₀ value of this compound.

This compound also possesses ecdysteroid antagonist activity.[2][16] This can be assessed using a cell-based bioassay with a Drosophila melanogaster cell line.[17][21][22]

-

Cell Culture: Culture a Drosophila melanogaster cell line that is responsive to ecdysteroids (e.g., B(II) cell line).

-

Treatment: Treat the cells with a known concentration of an ecdysteroid agonist (e.g., 20-hydroxyecdysone) in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for a period sufficient to observe a response to the ecdysteroid agonist (e.g., morphological changes or reporter gene expression).

-

Assessment of Antagonism: Observe and quantify the extent to which this compound inhibits the effects of the ecdysteroid agonist. This can be done by microscopy to assess cell morphology or by measuring the activity of a reporter gene.

-

Data Analysis: Determine the concentration of this compound required to achieve 50% antagonism of the ecdysteroid agonist effect (EC₅₀).

Signaling Pathway

Inhibition of β-Secretase and Amyloid Precursor Protein (APP) Processing

The primary mechanism by which this compound is thought to exert its neuroprotective effects in the context of Alzheimer's disease is through the inhibition of BACE1. This inhibition alters the processing of the Amyloid Precursor Protein (APP), shifting it away from the amyloidogenic pathway that produces the neurotoxic amyloid-β (Aβ) peptide.[10][23]

In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase, leading to the formation of Aβ peptides. These peptides can aggregate to form amyloid plaques, a hallmark of Alzheimer's disease. This compound directly inhibits the enzymatic activity of BACE1, thereby reducing the initial cleavage of APP in this pathway.[10] This leads to a decrease in the production of sAPPβ and the C-terminal fragment 99 (CTF99), and consequently, a reduction in the generation of neurotoxic Aβ.[23] By inhibiting the amyloidogenic pathway, APP processing is favored towards the non-amyloidogenic pathway, which involves cleavage by α-secretase and subsequent processing by γ-secretase to produce non-toxic fragments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. Miyabenol C - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:168037-22-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABC Herbalgram Website [herbalgram.org]

- 9. researchgate.net [researchgate.net]

- 10. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov.tw [fda.gov.tw]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Polyphenol Compounds and PKC Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyphenol compounds and PKC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, 168037-22-7 [thegoodscentscompany.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mrs-j.org [mrs-j.org]

- 20. Enzymatic Assay of Hyaluronidase (3.2.1.35) [sigmaaldrich.com]

- 21. Screening of environmental contaminants for ecdysteroid agonist and antagonist activity using the Drosophila melanogaster B(II) cell in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-Miyabenol C (CAS: 168037-22-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Miyabenol C, a naturally occurring resveratrol (B1683913) trimer, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, biological activities with a focus on its role as a β-secretase inhibitor, and detailed experimental protocols for its study. The information is presented to support further research and development efforts targeting this promising natural compound.

Physicochemical and Spectral Data

This compound is a polyphenolic compound belonging to the class of 2-arylbenzofuran flavonoids.[1] It is found in plants such as Vitis vinifera (grape) and has been detected in fennel (Foeniculum vulgare) and various herbs and spices.[1][2]

| Property | Value | Source |

| CAS Number | 168037-22-7 | [3][4][5] |

| Molecular Formula | C42H32O9 | [3][4] |

| Molecular Weight | 680.7 g/mol | [3] |

| IUPAC Name | 5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [2] |

| Appearance | Powder | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Water Solubility (est.) | 4.759e-005 mg/L @ 25 °C | |

| XlogP3-AA (est.) | 7.7 | |

| 1H and 13C NMR Data | The Z-trans-trans-miyabenol C configuration has been confirmed by 1H NMR. However, detailed spectral data with specific chemical shifts and coupling constants are not readily available in the reviewed literature. |

Biological Activity: Inhibition of β-Secretase and Amyloid-β Production

A significant body of research highlights the potential of Miyabenol C as a therapeutic agent for Alzheimer's disease. Studies have demonstrated its ability to inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[6][7]

Quantitative Data on Biological Activity

The following table summarizes the quantitative effects of Miyabenol C on Aβ production and β-secretase activity from in vitro studies.

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| N2a695 cells | Miyabenol C (10 µM, 10h) | Extracellular Aβ40 levels | Significant reduction | [6] |

| N2a695 cells | Miyabenol C (10 µM, 10h) | Extracellular Aβ42 levels | Significant reduction | [6] |

| N2aWT and SH-SY5Y cells | Miyabenol C (10 µM, 10h) | β-secretase activity | Significant inhibition | [6] |

| In vitro BACE1 assay | Indicated amounts of Miyabenol C | BACE1 activity | Dose-dependent inhibition | [6] |

| N2a695 cells | Miyabenol C (indicated doses, 10h) | sAPPβ levels | Dose-dependent reduction | [6] |

| N2a695 cells | Miyabenol C (indicated doses, 10h) | sAPPα levels | Dose-dependent increase | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of Miyabenol C from Vitis thunbergii var. taiwaniana

A general workflow for the isolation of stilbenoids from Vitis species is presented below. The specific details of the isolation of Miyabenol C can be found in the cited literature.[6]

Cell Culture and Treatment

-

Cell Lines:

-

Human neuroblastoma SH-SY5Y cells

-

Mouse neuroblastoma N2a naive cells (N2aWT)

-

N2a cells stably expressing human APP695 (N2a695)

-

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Prepare a 20 mM stock solution of this compound in DMSO.

-

Grow cells to confluency.

-

Replace the growth medium with FBS-free medium.

-

Add this compound to the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.

-

Incubate the cells for the specified duration (e.g., 10 hours).

-

β-Secretase (BACE1) Activity Assay

This protocol is adapted from commercially available β-secretase activity assay kits.

-

Lysate Preparation:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in an appropriate ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

Add equal amounts of protein from each cell lysate to the wells of a 96-well microplate.

-

Include a positive control (recombinant BACE1) and a negative control (lysate with a known BACE1 inhibitor).

-

Add the β-secretase substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) in the dark.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Calculate β-secretase activity relative to the controls.

-

Western Blot Analysis of APP Processing

This protocol provides a general procedure for analyzing the levels of sAPPα and sAPPβ in conditioned media and β-CTF in cell lysates.

-

Sample Preparation:

-

Collect the conditioned media from treated cells.

-

Prepare cell lysates as described in the β-secretase activity assay protocol.

-

Determine the protein concentration of the cell lysates.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from conditioned media or cell lysates onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for sAPPα, sAPPβ, or the C-terminus of APP (for β-CTF detection) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software.

-

Signaling Pathway and Mechanism of Action

This compound exerts its effects on Alzheimer's disease pathology primarily by modulating the processing of the amyloid precursor protein (APP). By inhibiting β-secretase, it shifts APP processing from the amyloidogenic pathway to the non-amyloidogenic pathway.

Synthesis

Currently, a detailed and specific chemical synthesis protocol for this compound is not well-documented in publicly available literature. However, the synthesis of resveratrol trimers and other oligostilbenoids is an active area of research. General approaches often involve biomimetic synthesis, utilizing enzymatic (e.g., horseradish peroxidase) or chemical oxidation of resveratrol monomers to induce radical coupling and subsequent cyclization. The regioselectivity and stereoselectivity of these reactions are critical challenges in achieving the specific structure of this compound. Further research is required to develop a robust and scalable synthetic route.

Conclusion

This compound is a natural product with significant potential as a lead compound for the development of therapeutics for Alzheimer's disease. Its demonstrated ability to inhibit β-secretase and reduce the production of amyloid-β peptides provides a strong rationale for further investigation. This technical guide consolidates the current knowledge on this compound and provides detailed experimental frameworks to facilitate future research in this promising area. The development of a reliable synthetic route and further elucidation of its detailed biological mechanisms are key next steps in realizing its therapeutic potential.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stilbene oligomers from Parthenocissus laetevirens: isolation, biomimetic synthesis, absolute configuration, and implication of antioxidative defense system in the plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Research on the Bioactivity of cis-Miyabenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C, a resveratrol (B1683913) trimer, has emerged as a compound of significant interest in the scientific community, particularly in the field of neurodegenerative diseases. This technical guide provides a comprehensive overview of the preliminary research on the bioactivity of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.

Core Bioactivity: Inhibition of β-Secretase (BACE1)

The primary bioactivity of Miyabenol C identified in the current body of scientific literature is its ability to inhibit the β-secretase enzyme, also known as BACE1.[1][2][3][4] This enzyme plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.[1][2][3][4]

By inhibiting BACE1, Miyabenol C effectively reduces the production of amyloid-β (Aβ) peptides (specifically Aβ40 and Aβ42) and the soluble N-terminal fragment of APP cleaved by β-secretase (sAPPβ).[1][5] This inhibitory action on BACE1 is achieved without altering the protein levels of BACE1 itself, suggesting a direct enzymatic inhibition mechanism.[1][2][3][4] Notably, Miyabenol C does not appear to affect the activity of α-secretase or γ-secretase, the other two key enzymes in APP processing.[1][2]

Quantitative Data on Bioactivity

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the bioactivity of Miyabenol C.

Table 1: In Vitro Effects of Miyabenol C on APP Processing and Cell Viability

| Parameter | Cell Line | Concentration(s) | Effect | Reference |

| Aβ40 Secretion | N2a695 | 5, 10, 20 µM | Dose-dependent reduction | [1] |

| Aβ42 Secretion | N2a695 | 5, 10, 20 µM | Dose-dependent reduction | [1] |

| sAPPβ Levels | N2a695 | 5, 10, 20 µM | Dose-dependent reduction | [2] |

| β-secretase Activity | N2aWT, SH-SY5Y | 10 µM | Significant inhibition | [1][5] |

| Cell Viability | N2a695 | 0.1 - 20 µM | No significant cytotoxicity | [1] |

| Cell Viability | N2a695 | 40 - 100 µM | Dose-dependent cytotoxicity | [1] |

Table 2: In Vivo Effects of Miyabenol C in an APP/PS1 Mouse Model of Alzheimer's Disease

| Parameter | Treatment | Effect | Reference |

| sAPPβ Levels (Cortex & Hippocampus) | 0.6 µg/g intracerebroventricular injection for 72h | Markedly reduced | [1] |

| Soluble Aβ40 Levels | 0.6 µg/g intracerebroventricular injection for 72h | Significantly reduced | [1] |

| Soluble Aβ42 Levels | 0.6 µg/g intracerebroventricular injection for 72h | Significantly reduced | [1] |

Note: The IC50 value for BACE1 inhibition by this compound has not been explicitly reported in the reviewed literature.

Other Potential Bioactivities: Avenues for Future Research

While the research on Miyabenol C has predominantly focused on its role in Alzheimer's disease, its structural relationship to resveratrol suggests that it may possess other biological activities. Resveratrol is a well-studied stilbenoid known for its anti-inflammatory, antioxidant, and anticancer properties. However, to date, there is no direct experimental evidence from the reviewed literature to confirm these activities for this compound. Further investigation into these potential bioactivities is a promising area for future research.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research on Miyabenol C.

Cell Viability Assay (CCK-8)

The cytotoxicity of Miyabenol C was assessed using the Cell Counting Kit-8 (CCK-8) assay.

-

Principle: This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.

-

Protocol Outline:

-

N2a695 cells were seeded in 96-well plates.

-

Cells were treated with varying concentrations of Miyabenol C (0.1 µM to 100 µM) for 10 hours.

-

CCK-8 solution was added to each well.

-

After incubation, the absorbance at 450 nm was measured using a microplate reader.

-

β-Secretase (BACE1) Activity Assay

Both cell-based and in vitro BACE1 activity assays were performed.

-

Principle: These assays typically utilize a specific BACE1 substrate that is linked to a fluorophore and a quencher. In the presence of active BACE1, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal.

-

Protocol Outline (Cell-Based):

-

N2aWT and SH-SY5Y cells were treated with Miyabenol C (10 µM) for 10 hours.

-

Cell lysates were prepared.

-

The lysates were incubated with a BACE1-specific substrate.

-

Fluorescence was measured to determine BACE1 activity.

-

-

Protocol Outline (In Vitro):

-

Recombinant BACE1 enzyme was incubated with varying concentrations of Miyabenol C.

-

A fluorogenic BACE1 substrate was added.

-

The reaction was incubated at 37°C.

-

Fluorescence was measured to determine the extent of BACE1 inhibition.

-

Amyloid-β (Aβ) ELISA

Enzyme-linked immunosorbent assays (ELISAs) were used to quantify the levels of Aβ40 and Aβ42.

-

Principle: This is a sandwich ELISA where capture antibodies specific for the C-terminus of Aβ40 or Aβ42 are coated onto a microplate. The samples are added, followed by a detection antibody that binds to the N-terminus of Aβ. A substrate is then added to produce a colorimetric signal proportional to the amount of Aβ present.

-

Protocol Outline:

-

Conditioned media from treated N2a695 cells were collected.

-

Samples were added to antibody-coated 96-well plates.

-

Plates were incubated, followed by washing steps.

-

Detection antibody was added and incubated.

-

Substrate solution was added, and the color development was stopped.

-

Absorbance was read at 450 nm.

-

Western Blotting for APP Fragments

Western blotting was used to analyze the levels of APP and its cleavage products (sAPPα, sAPPβ, and C-terminal fragments).

-

Principle: Proteins from cell lysates or conditioned media are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with specific primary antibodies against the target proteins, followed by secondary antibodies conjugated to an enzyme that facilitates detection.

-

Protocol Outline:

-

Protein samples were prepared from cell lysates and conditioned media.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific for sAPPα, sAPPβ, or the C-terminus of APP.

-

After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using a chemiluminescent substrate.

-

Visualizations

Signaling Pathway of APP Processing

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow for Assessing this compound Bioactivity

Caption: Workflow for evaluating this compound bioactivity.

Conclusion and Future Directions

The preliminary research on this compound strongly indicates its potential as a therapeutic agent for Alzheimer's disease through the inhibition of BACE1 activity and subsequent reduction of amyloid-β production. The existing data from both in vitro and in vivo models provide a solid foundation for further investigation.

However, this technical guide also highlights areas where further research is needed. A crucial next step is the determination of the precise IC50 value of this compound for BACE1 inhibition to better quantify its potency. Furthermore, exploring other potential bioactivities, such as anti-inflammatory, antioxidant, and anticancer effects, would provide a more comprehensive understanding of its therapeutic potential. Future studies should aim to elucidate the broader pharmacological profile of this compound and its potential applications beyond neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]

- 5. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Isolation of Resveratrol Oligomers from Grape Stems

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the methodologies for extracting, isolating, and analyzing resveratrol (B1683913) oligomers, also known as stilbenoids, from grape stems (Vitis vinifera), a significant byproduct of the wine industry. It consolidates data from various studies to offer detailed experimental protocols and quantitative insights.

Introduction: The Potential of Grape Stems

Grape stems, often discarded during wine production, are a rich source of bioactive phenolic compounds.[1] Among these, resveratrol oligomers—polymers of two to eight resveratrol units—are of significant scientific interest.[2] These compounds, including dimers like ε-viniferin, trimers like miyabenol C, and tetramers like hopeaphenol, are phytoalexins synthesized by the plant in response to stress, such as fungal infections.[2][3][4] They exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and anticancer activities, making them valuable candidates for drug development and nutraceutical applications.[2][3][5]

This guide details the key steps for the successful isolation and characterization of these high-value compounds, focusing on efficient and sustainable extraction techniques followed by robust purification and analytical methods.

Experimental Protocols

Sample Preparation

Proper preparation of the raw plant material is a critical first step to ensure efficient extraction.

Methodology:

-

Collection: Collect grape stems immediately after the destemming process in winemaking.[6]

-

Cleaning: Remove any remaining grape berries or leaves from the stems.[6]

-

Drying: Lyophilize (freeze-dry) the stems until a constant weight is achieved. This typically results in a 60-70% reduction in weight. Alternatively, oven-dry at a controlled temperature (e.g., 40-50°C) to prevent thermal degradation of the target compounds.[6]

-

Grinding: Crush the dried stems into a fine powder using a milling device.[6]

-

Storage: Store the resulting powder at -20°C in airtight, light-proof containers until extraction to prevent degradation.[6]

Extraction of Resveratrol Oligomers

Ultrasound-Assisted Extraction (UAE) is a highly efficient and rapid method for extracting stilbenoids from grape stems.[7][8] It offers significant advantages over conventional methods by reducing extraction time and solvent consumption.[9]

Optimized Ultrasound-Assisted Extraction (UAE) Protocol:

-

Apparatus: An ultrasonic probe system.

-

Solvent: 80% Ethanol (B145695) in ultrapure water (v/v).[7][9]

-

Sample-to-Solvent Ratio: 1:10 to 1:50 (w/v). A ratio of 1:10 has been shown to be effective.[10]

-

Procedure:

-

Weigh the dried grape stem powder and place it in an extraction vessel.

-

Add the 80% ethanol solvent at the desired ratio.

-

Immerse the ultrasonic probe into the mixture.

-

Set the extraction temperature to 75°C and the duration to 15 minutes. Configure ultrasound parameters such as amplitude (e.g., 70%) and cycle duration (e.g., 0.7 s) if the equipment allows.[6]

-

After extraction, centrifuge the mixture to pellet the solid plant material.

-

Decant the supernatant (the crude extract) and filter it, typically through a 0.45-µm filter, for further purification or analysis.[11]

-

This optimized UAE method allows for the extraction of major stilbenoids without the need for an additional organic solvent cleaning step.[7][8]

Purification and Isolation Workflow

The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is required to isolate individual resveratrol oligomers.

General Purification Strategy:

-

Initial Cleanup (Optional): For highly complex extracts, a preliminary fractionation can be performed. One method involves hexane (B92381) precipitation to remove non-polar constituents.[12]

-

Flash Chromatography: Pre-purify the crude extract using flash chromatography with resins like ENV+ or Toyopearl HW 40S to separate compounds into fractions based on polarity.[4][13]

-

Preparative Chromatography: Further fractionate the semi-purified fractions to isolate individual compounds. This typically involves:

-

Normal-Phase Preparative Chromatography: Separates compounds based on polarity using a non-polar mobile phase and a polar stationary phase.[4][13]

-

Reversed-Phase (RP) Preparative Chromatography: The most common method, using a polar mobile phase and a non-polar stationary phase (e.g., C18) to separate oligomers.[4][13]

-

-

Countercurrent Chromatography (CCC): An alternative preparative technique that uses liquid-liquid partitioning, avoiding solid stationary phases and reducing the risk of sample degradation. Low-speed rotary countercurrent chromatography (LSRCCC) has been successfully used to separate trans-resveratrol, trans-ε-viniferin, r-2-viniferin, hopeaphenol, and miyabenol C.[12]

The following diagram illustrates a typical workflow for the isolation and analysis of resveratrol oligomers.

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard technique for identifying and quantifying resveratrol oligomers.

Reversed-Phase HPLC (RP-HPLC) Protocol:

-

System: An HPLC system equipped with a photodiode array detector (DAD) or a UV-vis detector.[1][14]

-

Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: A gradient of (A) 1% formic acid in ultrapure water and (B) 1% formic acid in acetonitrile (B52724) is commonly used.[1] An isocratic mobile phase of methanol (B129727) and a pH-adjusted phosphate (B84403) buffer (e.g., 63:37 v/v) can also be used for specific compounds like trans-resveratrol.[15]

-

Detection:

-

Quantification: Concentrations are determined by creating calibration curves with authentic standards of the respective compounds (e.g., trans-resveratrol, ε-viniferin). For oligomers where standards are unavailable, they can be quantified relative to a known standard like resveratrol.[1]

Quantitative Data Summary

The yield of resveratrol and its oligomers can vary significantly based on grape variety, geographical origin, and the extraction method employed. The tables below summarize representative data from published studies.

Table 1: Optimized Extraction Conditions and Yields from Grape Stems/Canes

| Parameter | Optimal Condition | Compound | Yield | Reference |

|---|---|---|---|---|

| Extraction Method | Ultrasound-Assisted Extraction (UAE) | Major Stilbenoids | Not specified | [7][8] |

| Solid-Liquid Extraction | trans-Resveratrol | 4.25 mg/g dw | [16] | |

| Solid-Liquid Extraction | trans-ε-viniferin | 2.03 mg/g dw | [16] | |

| Solvent | 80% Ethanol | trans-Resveratrol | Highest Yield | [10] |

| 50-70% Ethanol | trans-Resveratrol & trans-ε-viniferin | Maximum Yield | [16] | |

| Temperature | 60°C | trans-Resveratrol | Optimal | [10] |

| 75°C | Major Stilbenoids | Optimal | [7][9] | |

| 83.6°C | trans-Resveratrol & trans-ε-viniferin | Maximum Yield | [16] | |

| Time | 15 min (UAE) | Major Stilbenoids | Optimal | [7][9] |

| | 90 min (Conventional) | trans-Resveratrol | Optimal |[10] |

dw: dry weight

Table 2: Identified Resveratrol Oligomers in Grape Stems and Other Vitis Tissues

| Compound Class | Specific Oligomer | Source (Vitis) | Reference |

|---|---|---|---|

| Dimer | ε-viniferin | Stems | [1][8] |

| Ampelopsin D | Leaves | [13] | |

| Quadrangularin A | Leaves | [13] | |

| ω-viniferin | Leaves | [13] | |

| Ampelopsin A | Roots | [17] | |

| Trimer | Miyabenol C | Shoots | [12] |

| Z-miyabenol C | Leaves | [13] | |

| Tetramer | Hopeaphenol | Shoots, Roots | [12][17] |

| Isohopeaphenol | Leaves | [13] | |

| Ampelopsin H | Leaves | [13] |

| Complex Oligomer | Vitisin B (Resveratrol-Catechin Adduct) | Stems |[8] |

Biosynthesis and Biological Activity

Resveratrol oligomers are formed in the plant via the phenylpropanoid pathway as a defense mechanism.[3][6] The process begins with the synthesis of resveratrol, which then undergoes oxidative coupling to form a diverse array of oligomeric structures.

The diagram below outlines this biosynthetic process.

The resulting oligomers often possess more potent biological activity than the resveratrol monomer.[3] For instance, α-viniferin and ε-viniferin have demonstrated strong antifungal activity against pathogens like Botrytis cinerea.[3] The diverse biological activities reported for these compounds, including antioxidant and anticancer properties, underscore their potential as lead compounds in drug discovery.[5][12]

References

- 1. Valorisation of Grape Stems as a Source of Phenolic Antioxidants by Using a Sustainable Extraction Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of resveratrol oligomers, important stress metabolites, accumulating in the leaves of hybrid Vitis vinifera (Merzling × Teroldego) genotypes infected with Plasmopara viticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Polyphenols from Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ultrasound-assisted extraction of stilbenoids from grape stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Monitoring trans-Resveratrol in Grape Berry Skins During Ripening and in Corresponding Wines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity-guided isolation of resveratrol oligomers from a grapevine-shoot extract using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis [mdpi.com]

- 15. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of cis-Miyabenol C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C, a resveratrol (B1683913) trimer, is a naturally occurring stilbenoid found in various plant species, including grapevines (Vitis vinifera). As a member of the stilbenoid family, this compound has garnered interest within the scientific community for its potential biological activities. The structural elucidation and characterization of such complex natural products are fundamentally reliant on a suite of sophisticated spectroscopic techniques. This technical guide provides a summary of the available spectroscopic data and analytical methodologies pertinent to the analysis of this compound.

It is important to note that while the existence of detailed spectroscopic data for this compound, specifically the Z-trans-trans isomer, is cited in the literature, access to the complete, primary dataset remains a challenge. A key publication, "Phenolic Constituents of Carex vulpinoidea Seeds and their Tyrosinase Inhibitory Activities" by Niesen et al. in a 2015 issue of Natural Product Communications, is reported to contain comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) data.[1] However, the full spectroscopic dataset from this source could not be retrieved for this analysis. Consequently, the following sections compile the currently accessible information and provide a framework for the spectroscopic analysis of this compound.

Spectroscopic Data

A complete and verified set of spectroscopic data for this compound is not publicly available in its entirety. The following tables are based on partial information and data from closely related stilbenoid trimers. The specific isomer of this compound referenced in the literature is the Z-trans-trans-miyabenol C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. One-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

Table 1: 1H NMR Spectroscopic Data of a Miyabenol C Isomer

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available |

Table 2: 13C NMR Spectroscopic Data of a Miyabenol C Isomer

| Atom No. | Chemical Shift (δ, ppm) |

| Data not available |

Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC) for a Miyabenol C Isomer (Hypothetical)

| Proton (δH) | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |

| Data not available | Data not available | Data not available | Data not available |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, from which the molecular formula can be deduced. Tandem mass spectrometry (MS/MS) experiments reveal fragmentation patterns that offer insights into the compound's structure. For this compound, a resveratrol trimer, the expected molecular formula is C42H32O9, with a corresponding monoisotopic mass of approximately 680.20 g/mol .

Table 4: Mass Spectrometry Data for Miyabenol C

| Ionization Mode | Mass Analyzer | m/z [M+H]+ | m/z [M-H]- | Key Fragment Ions |

| ESI | ToF or Orbitrap | Data not available | Data not available | Data not available |

Experimental Protocols

Isolation of this compound

The isolation of this compound from natural sources often involves multi-step chromatographic techniques. A common method cited for the separation of stilbenoids is Centrifugal Partition Chromatography (CPC).

Protocol: Isolation by Centrifugal Partition Chromatography (CPC)

-

Extraction: The plant material (e.g., grapevine stems) is first dried, ground, and extracted with a suitable organic solvent, such as a mixture of methanol (B129727) and water or acetone.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove highly polar or non-polar impurities.

-

Centrifugal Partition Chromatography (CPC):

-

Instrumentation: A CPC instrument equipped with a suitable rotor.

-

Solvent System: A biphasic solvent system is selected based on the polarity of the target compound. The selection is guided by determining the partition coefficient (K) of this compound in various solvent systems.

-

Operation: The column is first filled with the stationary phase. The crude extract, dissolved in a small volume of the solvent system, is then injected. The mobile phase is pumped through the column at a specific flow rate, and the rotor is spun at a set speed.

-

Fraction Collection: The eluent is collected in fractions.

-

Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

-

Final Purification: Fractions containing the compound of interest may require further purification by preparative HPLC to achieve high purity.

Spectroscopic Analysis

Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., methanol-d4, acetone-d6, or DMSO-d6) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

-

1D NMR:

-

1H NMR: A standard proton experiment is run to obtain the 1H NMR spectrum.

-

13C NMR: A proton-decoupled carbon experiment (e.g., using the DEPTq pulse sequence) is performed to obtain the 13C NMR spectrum.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

-

-

Data Processing: The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source is typically used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes to observe the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively.

-

Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.

Visualization of Workflows

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and structural elucidation of this compound.

Logic of 2D NMR-Based Structure Elucidation

Caption: Logical workflow for 2D NMR-based structure elucidation.

The comprehensive spectroscopic analysis of this compound is a critical step in understanding its chemical properties and potential applications. While this guide outlines the necessary experimental protocols and the types of data required, the lack of a complete, publicly accessible dataset for this compound underscores the need for further research and data sharing within the scientific community. The methodologies and workflows presented here provide a robust framework for researchers undertaking the isolation and characterization of this and other complex natural products.

References

cis-Miyabenol C: A Technical Guide to its Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Miyabenol C, a resveratrol (B1683913) trimer found in various plant species, has garnered interest for its potential therapeutic activities, including its role as a protein kinase C (PKC) and β-secretase inhibitor. Despite its pharmacological potential, the development of this compound as a therapeutic agent is hampered by a lack of comprehensive data on its fundamental physicochemical properties. This technical guide provides an in-depth overview of the known and expected solubility and stability characteristics of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages information on the broader class of stilbenoids, particularly resveratrol and its oligomers, to infer its likely behavior. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound, thereby facilitating its advancement in drug development pipelines.

Introduction

This compound is a complex polyphenolic compound belonging to the stilbenoid family, specifically classified as a resveratrol trimer[1][2]. It is a natural product isolated from plants such as grapevines (Vitis vinifera)[1]. As a large, polyphenolic molecule, this compound is anticipated to exhibit poor aqueous solubility, a common challenge for this class of compounds that can significantly impact bioavailability and formulation development.

The stability of this compound is also a critical consideration for its handling, formulation, and therapeutic efficacy. Stilbenoids are known to be susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and elevated temperatures. Understanding these degradation pathways is essential for developing stable formulations and ensuring consistent biological activity.

This guide summarizes the available information on the solubility and stability of this compound, provides detailed methodologies for its experimental determination, and discusses its known biological targets to provide context for its development as a potential therapeutic agent.

Solubility Characteristics

The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. For polyphenols like this compound, solubility can be a significant hurdle in drug development.

Aqueous Solubility

Direct experimental data on the aqueous solubility of this compound is scarce. However, an estimated value for its solubility in water at 25°C is available.

| Compound | Solvent | Temperature (°C) | Solubility (mg/L) | Data Type | Reference |

| This compound | Water | 25 | 4.759 x 10⁻⁵ | Estimated | [3] |

This extremely low estimated value suggests that this compound is practically insoluble in water, which is a common characteristic of large polyphenolic compounds.

Solubility in Organic Solvents

While specific data for this compound is not available, it is expected to have significantly higher solubility in common organic solvents compared to water. Based on the behavior of other resveratrol oligomers and polyphenols, the following solvents are likely to be more effective for solubilization:

-

Alcohols: Methanol (B129727), Ethanol

-

Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO), Acetone, Acetonitrile (B52724)

-

Ethers: Dioxane, Tetrahydrofuran (THF)

Researchers should experimentally determine the solubility in a range of pharmaceutically acceptable solvents to identify suitable candidates for formulation development.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Workflow for Solubility Determination

Caption: A schematic representation of the shake-flask method for determining equilibrium solubility.

Stability Characteristics

The chemical stability of this compound is a critical attribute that affects its shelf-life, formulation, and in vivo performance. As a stilbenoid, it is likely susceptible to degradation by light, pH, and temperature.

Photostability

Stilbenoids are known to undergo photoisomerization when exposed to light, particularly UV radiation. The trans-isomers are generally more stable, and light can induce their conversion to the cis-isomers. While this compound is already in the cis configuration, it and other stilbenoids can be susceptible to further photochemical reactions, potentially leading to oxidative products or polymerization. Therefore, it is recommended to protect this compound from light during storage and handling.

pH-Dependent Stability

The stability of polyphenols is often pH-dependent. In alkaline conditions, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation. It is anticipated that this compound will exhibit greater stability in acidic to neutral pH conditions.

Thermal Stability

Elevated temperatures can accelerate the degradation of stilbenoids. Degradation pathways at high temperatures may include oxidation and other chemical rearrangements. For long-term storage, it is advisable to keep this compound at low temperatures (e.g., -20°C).

Experimental Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies to understand the degradation pathways of this compound.

Objective: To develop an analytical method capable of separating this compound from its degradation products and to investigate its stability under various stress conditions.

Part 1: HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: A photodiode array (PDA) detector is recommended to identify the optimal detection wavelength and to assess peak purity.

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent compound and any degradation products.

Part 2: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Add H₂O₂ to the stock solution to a final concentration of 3%. Incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).

-

Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration.

-

HPLC Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Data Analysis: Monitor the decrease in the peak area of this compound and the formation of degradation products over time.

Workflow for Forced Degradation Study

Caption: A schematic of the workflow for conducting forced degradation studies.

Biological Context: Signaling Pathways

This compound has been identified as an inhibitor of two key enzymes: Protein Kinase C (PKC) and β-secretase (BACE1). Understanding the signaling pathways in which these enzymes operate is crucial for elucidating the mechanism of action of this compound and its potential therapeutic applications.

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C is a family of enzymes that play a critical role in various cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The activation of conventional PKC isoforms is typically triggered by signals that lead to the production of diacylglycerol (DAG) and an increase in intracellular calcium levels.

Caption: this compound inhibits the activity of Protein Kinase C (PKC).

Amyloid Precursor Protein (APP) Processing Pathway

β-secretase (BACE1) is a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. The cleavage of APP by BACE1 is the first step in the generation of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. Inhibition of BACE1 is a major therapeutic strategy for reducing Aβ production.

Caption: this compound inhibits β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.

Conclusion

This compound is a promising natural product with defined biological activities that make it a candidate for further drug development. However, a significant knowledge gap exists regarding its fundamental physicochemical properties of solubility and stability. This guide has synthesized the available information and provided a framework for future research. By utilizing the provided experimental protocols, researchers can systematically characterize the solubility and stability of this compound, which is a prerequisite for its successful translation from a laboratory curiosity to a potential therapeutic agent. The information on its inhibitory effects on PKC and BACE1 provides a strong rationale for these continued investigations.

References

Methodological & Application

Application Note & Protocol: Isolation of cis-Miyabenol C from Foeniculum vulgare

Audience: Researchers, scientists, and drug development professionals.

Introduction